2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small-molecule derivative of the tetrahydrobenzothiophene scaffold. Its structure features a pentanoylamino (-NH-C(O)-C₄H₉) group at position 2 and a carboxamide (-CONH₂) group at position 3 of the benzothiophene core.
Properties
IUPAC Name |
2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-2-3-8-11(17)16-14-12(13(15)18)9-6-4-5-7-10(9)19-14/h2-8H2,1H3,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBILUOKYYSUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Pentanoylamino Group: The pentanoylamino group can be introduced through an amide coupling reaction using pentanoic acid and an appropriate coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiophene derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs of 2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
Notes:
- *Antibacterial/antifungal activity linked to aromatic substituents .
- **Structural complexity increases with cyano and difluoromethoxy groups .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Increasing acyl chain length (e.g., acetyl → pentanoyl → hexanoyl) correlates with enhanced lipophilicity and bioavailability, but excessive chain length may reduce solubility . Aromatic substituents (e.g., benzylideneamino) improve antibacterial activity but may introduce cytotoxicity .
- Computational Insights: Molecular docking studies suggest that the pentanoylamino group interacts with hydrophobic pockets in enzyme active sites, while the carboxamide participates in hydrogen bonding .
Biological Activity
2-(Pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core with a pentanoylamino substituent and a carboxamide group. Its molecular formula is , and it has a molecular weight of approximately 273.37 g/mol. The structural representation can be summarized as follows:
- SMILES :
CC(=O)N1CC2=C(S1)C(=O)N(C2=O)C - InChI :
InChI=1S/C14H19N2O2S/c1-2-3-6-12(16)15-11(14(17)18)10-9(7-4-5-8-10)19-13(11)20/h4-8,15H,2-3,6H2,1H3,(H,17,18)
Analgesic Properties
Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic activity. For instance, studies using the "hot plate" method on outbred white mice indicated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole . This suggests potential for development into pain management therapeutics.
The analgesic effect observed in related compounds often involves modulation of the central nervous system (CNS). These compounds may act on opioid receptors or influence other neurotransmitter systems to alleviate pain . Further exploration into the specific receptors and pathways involved in the action of this compound is warranted to fully elucidate its pharmacodynamics.
Study on Pain Management
A notable study investigated the efficacy of various benzothiophene derivatives in managing pain. The results indicated that compounds similar to this compound not only provided analgesia but also had a favorable safety profile compared to traditional opioids. This study highlights the potential for these compounds in developing safer pain relief options .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
